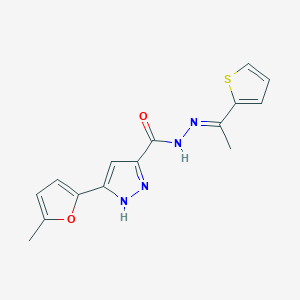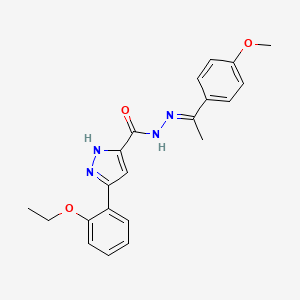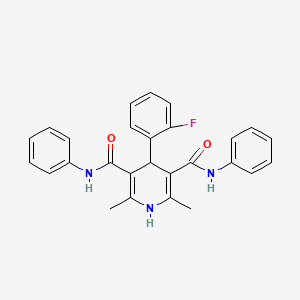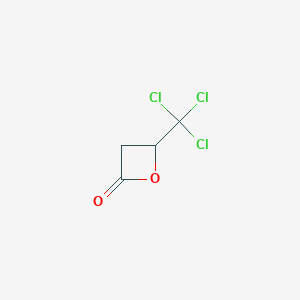
3-(5-Methylfuran-2-yl)-N'-(1-(thiophen-2-yl)ethylidene)-1H-pyrazole-5-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Methylfuran-2-yl)-N’-(1-(thiophen-2-yl)ethylidene)-1H-pyrazole-5-carbohydrazide is a complex organic compound that features a unique combination of furan, thiophene, and pyrazole moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methylfuran-2-yl)-N’-(1-(thiophen-2-yl)ethylidene)-1H-pyrazole-5-carbohydrazide typically involves multi-step organic reactions. One common method includes the condensation of 5-methylfuran-2-carbohydrazide with 1-(thiophen-2-yl)ethanone under acidic conditions. The reaction is often carried out in the presence of a catalyst such as acetic acid, and the mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and pressure, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-(5-Methylfuran-2-yl)-N’-(1-(thiophen-2-yl)ethylidene)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Alkylated or acylated pyrazole derivatives.
Applications De Recherche Scientifique
3-(5-Methylfuran-2-yl)-N’-(1-(thiophen-2-yl)ethylidene)-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel organic semiconductors.
Biological Studies: It is used in studies to understand its interaction with enzymes and proteins, providing insights into its mechanism of action.
Mécanisme D'action
The mechanism by which 3-(5-Methylfuran-2-yl)-N’-(1-(thiophen-2-yl)ethylidene)-1H-pyrazole-5-carbohydrazide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact pathways and molecular targets are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(5-Methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide: Lacks the thiophene moiety but shares the furan and pyrazole rings.
N’-(1-(Thiophen-2-yl)ethylidene)-1H-pyrazole-5-carbohydrazide: Lacks the furan moiety but includes the thiophene and pyrazole rings.
Uniqueness
3-(5-Methylfuran-2-yl)-N’-(1-(thiophen-2-yl)ethylidene)-1H-pyrazole-5-carbohydrazide is unique due to the combination of furan, thiophene, and pyrazole rings in a single molecule
Propriétés
Numéro CAS |
303104-17-8 |
|---|---|
Formule moléculaire |
C15H14N4O2S |
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
5-(5-methylfuran-2-yl)-N-[(E)-1-thiophen-2-ylethylideneamino]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C15H14N4O2S/c1-9-5-6-13(21-9)11-8-12(18-17-11)15(20)19-16-10(2)14-4-3-7-22-14/h3-8H,1-2H3,(H,17,18)(H,19,20)/b16-10+ |
Clé InChI |
JOIYCAKNPPNAFI-MHWRWJLKSA-N |
SMILES isomérique |
CC1=CC=C(O1)C2=CC(=NN2)C(=O)N/N=C(\C)/C3=CC=CS3 |
SMILES canonique |
CC1=CC=C(O1)C2=CC(=NN2)C(=O)NN=C(C)C3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-methyl-N-[2,2,2-trichloro-1-(3,4-dimethylanilino)ethyl]benzamide](/img/structure/B11994209.png)

![4,5-Dichloro-2-[(3,4-dimethylphenyl)carbamoyl]benzoic acid](/img/structure/B11994225.png)
![3-chloro-N-{2,2,2-trichloro-1-[({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]anilino}carbothioyl)amino]ethyl}benzamide](/img/structure/B11994229.png)
![[7,9-Dichloro-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl](4-methylphenyl)methanone](/img/structure/B11994236.png)





methylidene]benzenesulfonamide](/img/structure/B11994264.png)


